molecular formula C7H14N2O B3042124 N-methylpiperidine-3-carboxamide CAS No. 5115-98-0

N-methylpiperidine-3-carboxamide

Cat. No.: B3042124
CAS No.: 5115-98-0
M. Wt: 142.2 g/mol
InChI Key: LEEDUUNLCWJQNG-UHFFFAOYSA-N
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Description

N-methylpiperidine-3-carboxamide is an organic compound with the molecular formula C7H14N2O. It is a colorless to light yellow crystalline solid, soluble in water, alcohol, and ether. This compound is known for its fragrant smell and stability under normal conditions, although it may decompose at high temperatures or in the presence of strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpiperidine-3-carboxamide can be synthesized through a methylation reaction. Typically, 3-piperidinecarboxamide is reacted with a methylating agent such as methyl iodide or sodium methyl azide to produce the desired product . The reaction conditions generally involve the use of a solvent like dichloromethane and a base such as potassium carbonate to facilitate the methylation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or distillation to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: N-methylpiperidine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Scientific Research Applications

N-methylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis reactions, aiding in the formation of complex molecules.

    Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs, particularly those targeting neurological conditions.

    Industry: This compound is employed in the manufacture of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

  • Piperidine-3-carboxamide
  • N-methylpiperidine
  • 3-piperidinecarboxylic acid methylamide

Comparison: N-methylpiperidine-3-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. Compared to piperidine-3-carboxamide, the methyl group in this compound enhances its lipophilicity and may alter its interaction with biological targets. This makes it particularly useful in the synthesis of pharmaceuticals where such properties are desirable .

Properties

IUPAC Name

N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDUUNLCWJQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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